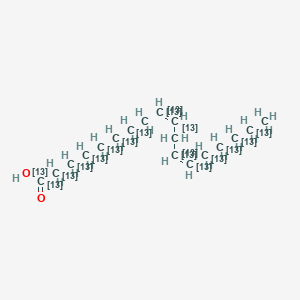

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid

Descripción general

Descripción

El Ácido linoleico-13C18 es una forma marcada con isótopos estables del ácido linoleico, un ácido graso poliinsaturado común que se encuentra en aceites de origen vegetal, nueces y semillas. Este compuesto está marcado con carbono-13, un isótopo estable del carbono, lo que lo hace útil en diversas aplicaciones de investigación científica. El ácido linoleico es un ácido graso esencial omega-6 que juega un papel crucial en el mantenimiento de la integridad estructural de las membranas celulares y la barrera de agua transdérmica de la epidermis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del Ácido linoleico-13C18 implica la incorporación de carbono-13 en la molécula de ácido linoleico. Esto se puede lograr a través de diversas rutas sintéticas, incluido el uso de precursores marcados con carbono-13 en la biosíntesis del ácido linoleico. Las condiciones de reacción suelen implicar el uso de solventes como dimetilsulfóxido (DMSO) e hidróxido de sodio (NaOH) para facilitar la incorporación del isótopo carbono-13 .

Métodos de producción industrial

La producción industrial del Ácido linoleico-13C18 implica la síntesis a gran escala utilizando precursores marcados con carbono-13. El proceso incluye la extracción del ácido linoleico de fuentes naturales, seguida de la incorporación de carbono-13 mediante reacciones químicas. El producto final se purifica y se prueba para determinar la pureza isotópica y la pureza química para garantizar su idoneidad para aplicaciones de investigación .

Análisis De Reacciones Químicas

Hydrogenation Reactions

Hydrogenation of the labeled compound involves catalytic reduction of its double bonds to yield saturated stearic acid isotopologues. This reaction is critical for studying lipid stability and industrial hydrogenation processes.

| Reaction Conditions | Product | ΔrH° (kJ/mol) | Reference |

|---|---|---|---|

| H (gas), hexane solvent, 25°C | (1,2,3,...,18-C)octadecanoic acid | -254.4 ± 1.5 |

The enthalpy change () aligns with unlabeled linoleic acid, confirming isotopic labeling does not significantly alter thermodynamic properties .

Metabolic Reactions

In biological systems, the compound serves as a tracer for studying lipid metabolism. Key pathways include:

-

Δ6-Desaturation : Conversion to γ-linolenic acid (GLA, 18:3n-6) via enzymatic desaturation.

-

Elongation : Extension to dihomo-γ-linolenic acid (DGLA, 20:3n-6) and arachidonic acid (AA, 20:4n-6) .

| Enzyme | Product | Application |

|---|---|---|

| Δ6-desaturase | (9Z,12Z,15Z-C)γ-linolenic acid | Tracing PUFA biosynthesis |

| Elongase 5 | (11Z,14Z,17Z-C)dihomo-γ-linolenic acid | Lipidomics studies |

Oxidation Reactions

Oxidation of the labeled compound generates hydroxy, keto, and epoxy derivatives, which are biomarkers in lipid peroxidation studies.

Autoxidation

Non-enzymatic oxidation produces hydroperoxides, with positional isomerism at C9 or C13:

Key intermediates :

Enzymatic Oxidation

-

Lipoxygenases (LOX) : Catalyze regio- and stereospecific oxidation to hydroperoxides .

-

Cytochrome P450 (CYP) : Epoxidation at C9–10 or C12–13 positions, yielding vernolic or coronaric acid derivatives .

| Enzyme | Product | Structure |

|---|---|---|

| LOX-1 | (9S,10E,12Z-C)-9-HpODE | Anti-inflammatory mediator |

| CYP2C9 | (9,10-C-epoxy)coronaric acid | Vasodilatory effects |

Key Research Findings

-

Hydrogenation Kinetics : Isotopic labeling does not alter reaction rates but improves MS quantification of intermediates .

-

Metabolic Flux Analysis : C enrichment enables precise modeling of PUFA biosynthesis in hepatic cells .

-

Oxidative Stability : Labeled hydroperoxides are used to study antioxidant efficacy in food matrices .

Aplicaciones Científicas De Investigación

Structure

Linoleic acid has a structure that includes two double bonds at the 9th and 12th carbon positions. This configuration contributes to its reactivity and biological functions.

Nutritional Science

Linoleic acid is an essential fatty acid that humans must obtain from their diet. It plays a crucial role in:

- Cell Membrane Integrity : It is a key component of phospholipids in cell membranes.

- Metabolism Regulation : Linoleic acid influences metabolic pathways and is involved in the synthesis of eicosanoids, which are signaling molecules that regulate inflammation and immunity.

Pharmaceutical Development

Linoleic acid's properties make it valuable in pharmaceutical formulations:

- Lipid Nanoparticles : Recent studies have utilized linoleic acid derivatives for creating lipid nanoparticles for drug delivery systems. These nanoparticles enhance the bioavailability of poorly soluble drugs and improve therapeutic efficacy .

Cosmetic Industry

Due to its moisturizing properties and ability to penetrate the skin barrier, linoleic acid is widely used in cosmetic formulations:

- Skin Health : It helps maintain skin hydration and barrier function. Research indicates that topical application can improve skin conditions such as acne and eczema .

Food Industry

In the food sector, linoleic acid is recognized for its health benefits:

- Functional Foods : It is incorporated into functional foods due to its role in heart health and cholesterol regulation.

Agricultural Applications

Linoleic acid derivatives are also explored in agriculture:

- Pesticide Formulations : Some studies suggest that linoleic acid can enhance the efficacy of certain pesticides by improving their absorption and effectiveness against pests .

Case Study 1: Lipid Nanoparticle Formulations

A study investigated the use of linoleic acid-based lipid nanoparticles for mRNA vaccine delivery. The findings demonstrated that these nanoparticles significantly improved the stability and delivery efficiency of mRNA vaccines in preclinical models .

Case Study 2: Cosmetic Efficacy

Research on linoleic acid's effects on skin health showed that formulations containing this fatty acid led to a measurable improvement in skin hydration levels over four weeks of use compared to placebo treatments .

Case Study 3: Nutritional Impact on Health

A cohort study analyzed dietary linoleic acid intake among diverse populations. Results indicated a correlation between higher linoleic acid consumption and reduced cardiovascular disease risk factors .

Mecanismo De Acción

El Ácido linoleico-13C18 ejerce sus efectos al incorporarse a los fosfolípidos de la membrana celular, manteniendo así la fluidez e integridad de la membrana. También desempeña un papel en la regulación de la expresión génica a través de sus efectos sobre los factores de transcripción como el factor nuclear kappa B (NF-kappa B) y los receptores activados por proliferadores de peroxisomas (PPAR). Estas vías están involucradas en diversos procesos fisiológicos, incluida la inflamación, el metabolismo de los lípidos y la proliferación celular .

Comparación Con Compuestos Similares

El Ácido linoleico-13C18 es único debido a su marcado con isótopos estables, lo que permite un rastreo y cuantificación precisos en estudios de investigación. Los compuestos similares incluyen:

Ácido linoleico: La forma no marcada del ácido linoleico, que se encuentra comúnmente en fuentes dietéticas.

Ácido linolénico-13C18: Otro ácido graso marcado con isótopos estables, que es un ácido graso omega-3 que se encuentra en aceites vegetales.

Ácido oleico-13C18: Un ácido graso monoinsaturado marcado con isótopos estables que se utiliza en aplicaciones de investigación similares.

Estos compuestos comparten características estructurales similares, pero difieren en su grado de insaturación y funciones biológicas específicas.

Actividad Biológica

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid is a polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological properties based on recent research findings.

Chemical Structure and Properties

The compound is also known as linoleic acid , characterized by its two double bonds at the 9th and 12th carbon positions. Its molecular formula is , and it is classified as an essential fatty acid necessary for human health. Linoleic acid cannot be synthesized by the body and must be obtained through diet.

| Property | Value |

|---|---|

| Molecular Weight | 280.45 g/mol |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic acid |

| CAS Number | 60-33-3 |

| Solubility | Soluble in organic solvents |

| Essential Fatty Acid | Yes |

1. Anti-inflammatory Properties

Linoleic acid has been shown to exert anti-inflammatory effects. It modulates the production of pro-inflammatory cytokines and may influence the resolution of inflammation. A study demonstrated that linoleic acid can inhibit the expression of cyclooxygenase (COX) enzymes involved in inflammatory processes .

2. Role in Cardiovascular Health

The consumption of linoleic acid has been associated with improved cardiovascular health. Research indicates that it helps lower LDL cholesterol levels and may reduce the risk of heart disease. A meta-analysis found that higher intake of linoleic acid correlates with a lower risk of coronary heart disease .

3. Potential Anti-cancer Effects

Emerging studies suggest that linoleic acid may have anti-cancer properties. It has been observed to induce apoptosis in certain cancer cell lines and inhibit tumor growth in animal models. For instance, a study indicated that linoleic acid could reduce the proliferation of cervical cancer cells by modulating cell cycle regulators .

Linoleic acid's biological activity is largely attributed to its role as a precursor for bioactive lipids such as prostaglandins and leukotrienes. These metabolites are crucial in mediating various physiological responses including inflammation and cell signaling.

Table 2: Metabolites Derived from Linoleic Acid

| Metabolite | Function |

|---|---|

| Prostaglandins | Regulate inflammation and pain |

| Leukotrienes | Involved in immune response |

| Hydroxy fatty acids | Modulate cell signaling pathways |

Case Studies

Case Study 1: Linoleic Acid and Inflammation

A clinical trial investigated the effects of dietary linoleic acid on inflammatory markers in patients with rheumatoid arthritis. Results showed significant reductions in C-reactive protein (CRP) levels among participants consuming higher amounts of linoleic acid .

Case Study 2: Dietary Intake and Cancer Risk

A cohort study explored the relationship between dietary linoleic acid intake and breast cancer risk. Findings suggested that higher linoleic acid consumption was associated with a reduced risk of developing breast cancer among postmenopausal women .

Propiedades

IUPAC Name |

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-AZEGGMGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.